molecular formula C15H18N4O5S B2387368 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione CAS No. 897622-66-1

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

Cat. No.: B2387368
CAS No.: 897622-66-1
M. Wt: 366.39
InChI Key: BLUXQBLGCKFJSJ-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione (CAS 440658-20-8) is a chemical compound with a molecular formula of C16H20N4O5S and a molecular weight of 380.42 g/mol . This pyrimidine-2,4-dione derivative is of significant interest in medicinal chemistry research, particularly in the development of matrix metalloproteinase (MMP) inhibitors . MMPs are a family of enzymes involved in the breakdown of extracellular matrix and are key targets for therapeutic intervention in pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer metastasis . The compound's structure features a sulfonyl group linked to a piperazine moiety, which is substituted with a 4-methoxyphenyl group. This specific architecture is characteristic of a class of synthetic compounds designed to interact with enzyme active sites. Researchers can utilize this compound as a key intermediate or precursor in synthetic routes for the preparation of more complex molecules, or as a reference standard in bioactivity screening assays . The product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-24-12-4-2-11(3-5-12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUXQBLGCKFJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione typically involves multiple steps

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Hydroxy and Sulfonyl Groups: The hydroxy group can be introduced via a hydroxylation reaction, while the sulfonyl group can be added through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is attached to the sulfonyl group. This can be achieved using a piperazine derivative and suitable catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and suitable catalysts.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antipsychotic Potential

Research indicates that compounds similar to 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione exhibit significant binding affinity for dopamine receptors, particularly the D4 receptor. This suggests potential applications in treating psychiatric disorders such as schizophrenia. For instance, related benzamide derivatives have shown IC50 values as low as 0.057 nM against D4 receptors, highlighting their effectiveness as antipsychotic agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that derivatives of piperazine and pyrimidine exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Enzyme Inhibition

The sulfonamide moiety present in the compound is known for its enzyme inhibitory properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and urease enzymes, which are significant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity .

Cancer Research

In cancer research, compounds featuring similar structural motifs have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique interactions of the sulfonamide group with specific cellular targets make it a candidate for further exploration in anticancer therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of piperazine-based compounds and evaluated their antibacterial efficacy using disc diffusion methods. Results indicated promising activity against Candida albicans and other bacterial strains .
  • Molecular Docking Studies : Computational studies have shown that these compounds exhibit favorable interactions with target proteins involved in various diseases, suggesting their therapeutic potential .
  • Pharmacological Profiles : Research has highlighted the pharmacological profiles of similar compounds, demonstrating their utility in treating metabolic disorders due to their enzyme inhibitory activities .

Mechanism of Action

The mechanism of action of 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several pyrimidine-2,4-dione and imidazolidine-2,4-dione derivatives. Key distinguishing features include:

Compound Core Structure Substituents Key Structural Differences
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione Pyrimidine-2,4-dione 5-Sulfonyl-linked 4-(4-methoxyphenyl)piperazine Unique sulfonamide-piperazine-aryl substitution at C5 of pyrimidine-dione.
5-(4-([3-Bromophenyl])piperazin-1-yl)pyrimidine-2,4-(1H,3H)-dione (37n) Pyrimidine-2,4-dione 5-Piperazine linked directly to C5 (no sulfonyl group) Lacks sulfonyl bridge; bromophenyl substituent on piperazine.
(Z)-5-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methylene)thiazolidine-2,4-dione (4n) Thiazolidine-2,4-dione Piperazine linked via methylene group to C5 Thiazolidine-dione core instead of pyrimidine-dione; benzoisothiazole substituent.
(Z)-3-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione (5) Imidazolidine-2,4-dione Hydroxypropyl-piperazine and benzylidene substituents Imidazolidine-dione core; additional hydroxypropyl spacer and benzylidene group.

Key Research Findings

  • SAR Insights : The 4-methoxyphenyl group on piperazine enhances metabolic stability compared to halogenated analogs (e.g., compound 37n with 3-bromophenyl in ) .
  • Solubility Challenges : Sulfonyl-linked derivatives (e.g., the target compound) may exhibit lower aqueous solubility than hydroxypropyl-linked analogs (e.g., compound 5 in ) due to increased hydrophobicity .

Biological Activity

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione, often referred to as a pyrimidine derivative, has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities that are crucial for its pharmacological profile. The following sections will explore its synthesis, biological mechanisms, and various studies highlighting its efficacy.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C19H21N5O2
Molecular Weight 351.402 g/mol
Density 1.3 ± 0.1 g/cm³
Melting Point 270-277ºC (dec.)
CAS Number 74853-07-9

These properties indicate a stable compound that can be synthesized and studied for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperazine moiety is particularly significant as it can modulate neurotransmitter activity, which is essential for neurological applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Properties

Research has indicated that piperazine derivatives can possess anticonvulsant activities. A structure-activity relationship (SAR) analysis revealed that modifications in the piperazine ring significantly enhance anticonvulsant efficacy. The presence of the methoxy group on the phenyl ring appears to play a crucial role in this activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to traditional antibiotics .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Efficacy : A study involving the synthesis of various piperazine derivatives found that specific modifications led to enhanced cytotoxicity against cancer cell lines. The study reported IC50 values below those of existing treatments .
  • Anticonvulsant Testing : In a controlled experiment, several analogues were tested for their ability to prevent seizures in animal models. The results indicated a significant reduction in seizure frequency and duration with certain derivatives .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial effects of this compound against standard strains of bacteria, revealing potent activity and suggesting potential use in treating bacterial infections .

Q & A

Basic: What are the critical steps in synthesizing 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine-2,4-dione core. Key steps include:

  • Sulfonylation : Reacting the pyrimidine core with a sulfonyl chloride derivative to introduce the sulfonyl group.
  • Piperazine Coupling : Substituting the sulfonyl group with 4-(4-methoxyphenyl)piperazine under nucleophilic aromatic substitution (SNAr) conditions.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HRMS .

Advanced: How can reaction conditions be optimized to enhance yield during the piperazine coupling step?

Answer:
Optimization requires systematic variation of:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and stabilize transition states.
  • Temperature : Elevated temperatures (80–100°C) accelerate SNAr reactions but must avoid decomposition.
  • Catalysis : Use of Lewis acids (e.g., K₂CO₃) to deprotonate the piperazine nitrogen and activate the sulfonyl leaving group.
  • Molar Ratios : A 1.2–1.5 molar excess of piperazine ensures complete substitution .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at ~3.8 ppm, piperazine methylene protons at 2.5–3.5 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations.
  • Docking Studies : Model interactions with target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety).
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to evaluate bioavailability, toxicity, and metabolic stability .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based substrates.
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., 5-HT1A, D2 receptors) .

Advanced: How to resolve discrepancies in biological activity data across different studies?

Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate Compound Purity : Re-analyze batches via HPLC (>95% purity) to rule out impurities.
  • Dose-Response Curves : Perform EC50/IC50 comparisons across multiple replicates to identify outliers .

Basic: What synthetic impurities are commonly observed, and how are they characterized?

Answer:

  • Unreacted Intermediates : Residual sulfonyl chloride or piperazine detected via TLC or LC-MS.
  • Hydrolysis Byproducts : Sulfonic acid derivatives formed under acidic/basic conditions, identified by shifted NMR peaks (e.g., loss of sulfonyl group signals) .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages for improved absorption.
  • Co-Administration with CYP Inhibitors : Use ketoconazole to prolong half-life in pharmacokinetic studies .

Basic: How to assess the compound’s solubility for formulation in preclinical studies?

Answer:

  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid.
  • Co-Solvency Approach : Use DMSO-water or PEG-400 mixtures for poorly soluble compounds.
  • Thermodynamic Modeling : Predict solubility limits using Hansen solubility parameters .

Advanced: What crystallographic techniques elucidate the compound’s solid-state conformation?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) to determine bond angles and packing.
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm polymorphism absence.
  • DSC/TGA : Analyze thermal stability and phase transitions .

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